2-(1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(furan-2-yl)pyridazin-3(2H)-one
CAS No.: 2034384-74-0
Cat. No.: VC6573016
Molecular Formula: C21H21N9O3
Molecular Weight: 447.459
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034384-74-0 |
|---|---|
| Molecular Formula | C21H21N9O3 |
| Molecular Weight | 447.459 |
| IUPAC Name | 6-(furan-2-yl)-2-[1-oxo-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-2-yl]pyridazin-3-one |
| Standard InChI | InChI=1S/C21H21N9O3/c1-15(30-20(31)7-4-16(26-30)17-3-2-12-33-17)21(32)28-10-8-27(9-11-28)18-5-6-19(25-24-18)29-14-22-13-23-29/h2-7,12-15H,8-11H2,1H3 |
| Standard InChI Key | MPVWNUCNCMQCLX-UHFFFAOYSA-N |
| SMILES | CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3)N4C(=O)C=CC(=N4)C5=CC=CO5 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a polyheterocyclic framework integrating pyridazine, piperazine, triazole, and furan moieties. Its molecular formula is C₂₁H₂₁N₉O₃, with a molecular weight of 447.4 g/mol . The SMILES notation (CC(C(=O)N1CCN(c2ccc(-n3cncn3)nn2)CC1)n1nc(-c2ccco2)ccc1=O) highlights the connectivity of these subunits:
-
Pyridazine rings: Two pyridazine units form the backbone, with one substituted by a furan group and the other linked to a triazole.
-
Piperazine bridge: A piperazine moiety connects the pyridazine-triazole subunit to a propan-2-one group.
-
Functional groups: The presence of a ketone (-CO-) and multiple nitrogen atoms suggests potential hydrogen-bonding interactions .
Physicochemical Properties
While experimental data on solubility, melting point, and stability remain unreported, the compound’s high nitrogen content (28.1% by mass) and polar functional groups imply moderate water solubility and possible crystalline solid-state behavior.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₁H₂₁N₉O₃ | |
| Molecular weight | 447.4 g/mol | |
| SMILES | CC(C(=O)N1CCN(... | |
| Key heterocycles | Pyridazine, triazole, piperazine, furan |
Synthetic Pathways and Challenges
Strategic Approaches
The synthesis of such complex heterocycles typically involves multi-step strategies:
-
Piperazine intermediate preparation: As demonstrated in analogous piperazine hybrids, ethyl [4-(4-nitrophenyl)piperazin-1-yl]acetate can be hydrolyzed to yield hydrazide intermediates .
-
Coupling reactions: Condensation of hydrazides with aldehydes or ketones (e.g., furan-2-aldehyde) forms hydrazones, while nucleophilic substitutions install triazole groups .
-
Cyclization: Acid- or base-catalyzed cyclizations finalize the pyridazinone and triazole rings .
Case Study: Related Piperazine-Triazole Hybrids
In a seminal study by Yilmaz and Menteşe (2017), 2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide served as a key intermediate for synthesizing hybrids with coumarin, isatin, and triazole-thiol groups . These protocols could be adapted for the target compound by substituting furan-2-aldehyde and optimizing reaction conditions (e.g., ethanol reflux for 8–12 hours) .
| Compound Class | Activity (IC₅₀/MIC) | Target | Source |
|---|---|---|---|
| Piperazine-triazole | 4–16 µg/mL | S. aureus | |
| Furan-pyridazinone | 8.2 µM | COX-2 | |
| Triazolopyridazine | 0.3 nM | EGFR kinase |
Challenges and Future Directions
Knowledge Gaps
-
ADMET profiling: No data exist on absorption, distribution, or toxicity.
-
Target identification: Computational docking studies are needed to predict binding partners.
Synthetic Optimization
Future work should explore:
-
Green chemistry approaches: Catalytic methods to reduce step counts.
-
Stereoselective synthesis: The compound’s chiral center at the propan-2-yl group warrants enantioselective routes .
Preclinical Validation
Priority areas include:
-
In vitro screening: Antimicrobial, anticancer, and anti-inflammatory assays.
-
Structural analogs: Modifying the furan or triazole subunits to enhance potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume